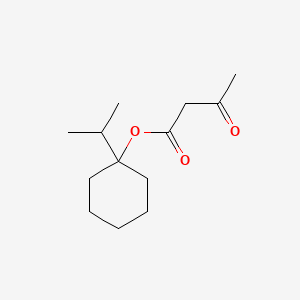

(1-Propan-2-ylcyclohexyl) 3-oxobutanoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15780-57-1 |

|---|---|

Molekularformel |

C13H22O3 |

Molekulargewicht |

226.316 |

IUPAC-Name |

(1-propan-2-ylcyclohexyl) 3-oxobutanoate |

InChI |

InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |

InChI-Schlüssel |

PPYGBYNQVWYCML-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCCCC1)OC(=O)CC(=O)C |

Synonyme |

Acetoacetic acid 1-isopropylcyclohexyl ester |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate

Esterification Approaches to (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

Esterification represents the most direct route to (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, involving the reaction of an alcohol with a carboxylic acid or its derivative.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves the reaction of (1-Propan-2-yl)cyclohexanol with 3-oxobutanoic acid (acetoacetic acid) in the presence of an acid catalyst. youtube.com This method, however, is complicated by the inherent instability of β-keto acids like acetoacetic acid, which readily undergo decarboxylation upon heating. ucc.ie To circumvent this, the reaction is typically performed under mild conditions, though this can lead to slow reaction rates and an equilibrium that may not favor product formation. The removal of water as it is formed can help to drive the reaction to completion.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. mdpi.com For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been successfully carried out using an Amberlyst-35 ion-exchange resin, achieving good yields. mdpi.com A similar approach could be adapted for the synthesis of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate.

Transesterification Reactions

Transesterification is a widely employed and efficient method for the synthesis of β-keto esters. ucc.ienih.gov This process involves the reaction of a readily available simple ester of acetoacetic acid, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, with (1-Propan-2-yl)cyclohexanol in the presence of a catalyst. tandfonline.com This approach avoids the use of the unstable acetoacetic acid. ucc.ie

The reaction is typically reversible, and strategies to drive the equilibrium towards the desired product include using a large excess of the starting alcohol or removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. A variety of catalysts can be employed, including acids, bases, and organometallic compounds. nih.gov Lewis acids like arylboronic acids have shown effectiveness in catalyzing the transesterification of β-keto esters with a range of alcohols, including secondary alcohols. ucc.ie Additionally, simple and inexpensive catalysts like triethylamine (B128534) (Et3N) and iodine have been reported to efficiently mediate the transesterification of β-keto esters with various alcohols, providing the corresponding products in good to excellent yields. tandfonline.comorganic-chemistry.org

| Catalyst System | Alcohol Type | Yield (%) | Reference |

| 3-Nitrobenzeneboronic acid (2.5 mol%) | Secondary Alcohols | Good to Excellent | ucc.ie |

| Triethylamine (Et3N) | Cyclic Alcohols | 57-98 | tandfonline.com |

| Iodine (I2) | Various Alcohols | Good to High | organic-chemistry.org |

Acylation of (1-Propan-2-ylcyclohexyl) Alcohol with Acetoacetic Acid Derivatives

Acylation of (1-Propan-2-yl)cyclohexanol with a reactive derivative of acetoacetic acid is another effective strategy for synthesizing the target ester. This method generally proceeds under milder conditions and with higher yields compared to direct esterification.

The use of highly reactive acylating agents like acetoacetyl chloride or acetic anhydride (B1165640) is a common method for the acylation of alcohols. commonorganicchemistry.comresearchgate.netpsu.edu The reaction of (1-Propan-2-yl)cyclohexanol with acetoacetyl chloride would proceed readily, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. youtube.com This prevents the reaction mixture from becoming strongly acidic, which could lead to side reactions. youtube.com Solvent-free and catalyst-free conditions have also been reported for the efficient acylation of alcohols with acid chlorides and anhydrides at elevated temperatures (80-85 °C). researchgate.netpsu.edu

| Acylating Agent | Conditions | Advantages | Reference |

| Acetyl Chloride | With base (e.g., pyridine, triethylamine) | Prevents acidic side reactions | youtube.com |

| Acid Anhydride/Chloride | Solvent-free, 80-85 °C | Environmentally friendly, efficient | researchgate.netpsu.edu |

Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, acetoacetic acid would be reacted with (1-Propan-2-yl)cyclohexanol in the presence of a coupling agent.

A prominent example of a coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This combination has been successfully used to synthesize an ester from L-menthol, a structurally related cyclic alcohol, and a phenylbutanoic acid derivative in good yield. researchgate.net Other coupling reagents include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which have been shown to be effective for the esterification of aliphatic alcohols. organic-chemistry.org

Enolate Chemistry in the Formation of the 3-Oxobutanoate Scaffold

The 3-oxobutanoate (or acetoacetate) scaffold is characterized by its α-hydrogens, which are flanked by two carbonyl groups, making them particularly acidic and amenable to enolate formation. libretexts.org Enolates are powerful nucleophiles in organic synthesis and are central to the construction of β-keto esters through reactions like the Claisen condensation. patsnap.com

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. patsnap.com For example, the self-condensation of ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl acetoacetate. The enolate of one ester molecule acts as the nucleophile, attacking the carbonyl carbon of a second ester molecule, followed by the elimination of an alkoxide. patsnap.com

While not a direct synthesis of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate from the corresponding alcohol, enolate chemistry provides the fundamental building block of the 3-oxobutanoate moiety. A subsequent transesterification of a simple acetoacetate ester, formed via a Claisen condensation, with (1-Propan-2-yl)cyclohexanol would then yield the final product.

Furthermore, the enolate of a pre-formed β-keto ester can be alkylated. libretexts.orglibretexts.org This involves treating the β-keto ester with a base to form the enolate, which then reacts with an alkyl halide in an SN2 reaction. libretexts.org This highlights the versatility of the 3-oxobutanoate scaffold in further synthetic transformations.

Claisen Condensation Analogues Involving 3-Oxobutanoate Precursors

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. masterorganicchemistry.comyoutube.com The classic reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens. libretexts.orglibretexts.org For instance, the synthesis of ethyl acetoacetate, a common 3-oxobutanoate precursor, is achieved through the condensation of two equivalents of ethyl acetate using a strong base like sodium ethoxide. masterorganicchemistry.com

The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.orglibretexts.org A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting alcohol, and it is deprotonated by the alkoxide base. masterorganicchemistry.com This final, irreversible deprotonation step drives the equilibrium towards the product. masterorganicchemistry.com

While not a direct synthesis of the title compound itself, which is typically formed via esterification, understanding Claisen condensation is key as it provides the 3-oxobutanoate backbone. A "crossed" Claisen condensation, which involves two different esters, could theoretically be envisioned but is often impractical unless one ester partner lacks α-hydrogens to prevent a mixture of products. libretexts.orglibretexts.org More advanced methods, such as a titanium-mediated crossed Claisen condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides, have been developed to produce various β-keto esters. organic-chemistry.org

Alkylation Reactions at the α-Carbon of the 3-Oxobutanoate System

The α-carbon of the 3-oxobutanoate system (the C2 position) is flanked by two carbonyl groups, rendering its protons significantly acidic and easily removable by a suitable base. wikipedia.orglibretexts.org This property allows for the facile generation of a resonance-stabilized enolate, which can then be alkylated by reacting with an alkyl halide. wikipedia.orglibretexts.org This sequence is known as the acetoacetic ester synthesis and is a powerful tool for creating α-substituted ketones after subsequent hydrolysis and decarboxylation. wikipedia.orglibretexts.orgucla.edu

For the parent compound, (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, the α-carbon is unsubstituted. However, this reactivity is fundamental to the chemistry of the 3-oxobutanoate moiety. The alkylation process typically involves:

Deprotonation of the α-carbon with a base, such as sodium ethoxide, to form the enolate. ucla.edu

Nucleophilic substitution (SN2 reaction) of the enolate on an alkyl halide to form the α-alkylated β-keto ester. libretexts.orgucla.edu

It is also possible to perform a second alkylation by repeating the process, allowing for the synthesis of α,α-disubstituted derivatives. libretexts.org While direct alkylation is a common modification of β-keto esters, it represents a subsequent functionalization rather than a primary route to the unsubstituted title compound. libretexts.org

Asymmetric Synthesis of Stereoisomers of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

The alcohol portion of the title compound, (1-propan-2-yl)cyclohexanol (an isomer of isopropylcyclohexanol), contains at least one stereocenter. This chirality necessitates the use of asymmetric synthesis strategies to produce specific, enantiomerically pure stereoisomers of the final ester.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.comwikipedia.org

In the context of ester synthesis, a chiral auxiliary can be part of the acid or alcohol precursor. For instance, a notable strategy involves the asymmetric alkylation of an ester enolate where the ester group itself is a chiral auxiliary. numberanalytics.com Helmchen and Evans developed highly effective auxiliaries, such as those derived from camphor (B46023) or oxazolidinones, that provide excellent stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net While not directly applied to the synthesis of the title compound in the reviewed literature, these principles are foundational. A hypothetical route could involve attaching a chiral auxiliary to the 3-oxobutanoic acid moiety, performing a diastereoselective esterification with the racemic isopropylcyclohexanol, and then cleaving the auxiliary. More practically, auxiliaries are used to set stereocenters during the formation of complex molecules. wikipedia.orgrsc.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Reactions

| Chiral Auxiliary | Reaction Type | Diastereomeric/Enantiomeric Excess (de/ee) | Reference |

|---|---|---|---|

| (R)-Pantolactone | Alkylation | 95% ee | numberanalytics.com |

| (S)-Valinol | Alkylation | 92% ee | numberanalytics.com |

| Camphor-derived auxiliaries | Alkylation & Diels-Alder | High diastereoselectivity | researchgate.net |

Asymmetric Catalysis in Esterification Reactions

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. For esterification, this often takes the form of a kinetic resolution of a racemic alcohol. chemistryviews.org In a kinetic resolution, a chiral catalyst promotes the esterification of one enantiomer of the alcohol much faster than the other, allowing for the separation of the fast-reacting enantiomer (as the ester) from the slow-reacting one (as the unreacted alcohol). scielo.br

Recent advancements have led to the development of organocatalysts and transition-metal catalysts for asymmetric esterification. chemistryviews.orgnih.gov For example, a palladium(II) complex has been used for the catalytic asymmetric synthesis of chiral allylic esters from prochiral allylic alcohols with high enantioselectivity. nih.govnih.gov While these specific examples target allylic systems, the underlying principle of enantioselective esterification via a chiral catalyst is broadly applicable and represents a viable strategy for resolving racemic (1-propan-2-yl)cyclohexanol.

Enzymatic or Biocatalytic Synthesis Routes

Biocatalysis, particularly using enzymes like lipases, is a powerful and widely used method for the synthesis of chiral esters under mild conditions. google.comacsgcipr.org Lipases can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. google.comnih.gov The most common application in this context is the kinetic resolution of a racemic secondary alcohol, such as an isomer of (1-propan-2-yl)cyclohexanol. google.comresearchgate.net

The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as ethyl acetoacetate, catalyzed by a lipase (B570770). google.comresearchgate.net One enantiomer of the alcohol reacts preferentially to form the corresponding β-keto ester, leaving the other enantiomer unreacted. This provides a straightforward method to obtain both the ester and the unreacted alcohol in high enantiomeric purity. scielo.br Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective and widely used catalyst for these transformations, demonstrating high yields and enantioselectivity for a variety of secondary alcohols. google.comnih.gov Studies have shown that combining different enzymes can sometimes enhance reaction yields. researchgate.net

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Esters

| Enzyme | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | Racemic alcohols, β-keto ester acyl donor | General and simple protocol to produce optically active β-keto esters with high enantioselectivity. | google.com |

| Combination of CALB, Papain, Rhizopus niveus lipase, Pseudomonas sp. lipase | Transesterification | Primary/secondary alcohols, ethyl acetoacetate | Synergistic combination of enzymes enhances the yield of β-keto esters, up to 96%. | researchgate.net |

| Candida rugosa Lipase | Esterification | 1-pentanol, valeric acid | Optimized conditions found for synthesis of flavor ester pentyl valerate. | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate and its synthetic intermediates is crucial for obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the properties of β-keto esters.

Following synthesis, the reaction mixture is typically worked up to remove catalysts and unreacted starting materials. For esterification reactions, this often involves a neutralization wash, for example, with sodium carbonate solution, to remove any acidic catalysts or unreacted carboxylic acids. youtube.com The crude ester is then extracted into an organic solvent. youtube.com

Due to the thermal lability of some β-keto esters, which can undergo decarboxylation upon heating, purification by distillation must be performed carefully, often under reduced pressure (vacuum distillation) to lower the boiling point. sciencemadness.org For non-volatile impurities or for separating diastereomers, column chromatography is the method of choice. mdpi.com A typical stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradually increased to elute the desired compound. mdpi.com

In biocatalytic reactions, the immobilized enzyme can often be removed by simple filtration. google.com The subsequent workup and purification then follow standard procedures for isolating esters from the reaction medium. youtube.com

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a moderately polar compound like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, liquid chromatography is particularly effective.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis. nih.gov By spotting the reaction mixture on a silica-coated plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), one can quickly visualize the formation of the product and the consumption of reactants. It also aids in determining the optimal solvent system for larger-scale column chromatography.

Column Chromatography: This is the most common preparative method for purifying β-keto esters on a laboratory scale. mdpi.com The crude product is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent (eluent) is passed through the column. The separation is based on polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.

For the purification of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, a gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is generally effective. mdpi.com Unreacted, non-polar starting materials and byproducts will elute first, followed by the desired ester. More polar impurities, such as any unreacted (1-propan-2-yl)cyclohexanol or acidic byproducts, will elute last or remain on the column. Fractions are collected and analyzed (e.g., by TLC) to pool those containing the pure product.

High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC): For applications requiring exceptionally high purity or for the separation of stereoisomers, more advanced techniques may be employed. HPLC offers higher resolution and efficiency than standard column chromatography. nih.gov Chiral HPLC, using a chiral stationary phase, would be necessary to separate the different enantiomers and diastereomers of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate that arise from the stereocenters on the cyclohexyl ring and the propan-2-yl group. High-speed counter-current chromatography (HSCCC), a form of liquid-liquid chromatography without a solid support, is another powerful technique for preparative-scale separation and purification of complex natural and synthetic products. nih.gov

Interactive Table 1: Chromatographic Separation Methods for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum plate | Hexane/Ethyl Acetate mixtures | Adsorption/Polarity | Reaction monitoring, purity assessment |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl Acetate | Adsorption/Polarity | Preparative purification, removal of starting materials and byproducts |

| High-Performance Liquid Chromatography (HPLC) | Silica gel, C18 (Reversed-Phase), or Chiral Stationary Phase | Isocratic or gradient mixtures (e.g., Hexane/Isopropanol) | Adsorption, Partitioning, Chiral Recognition | High-purity analysis, analytical quantification, chiral separation |

| Counter-Current Chromatography (CCC) | Liquid (one phase of a biphasic solvent system) | Liquid (the other phase of the biphasic system) | Differential Partitioning | Preparative-scale purification, separation of polar compounds |

Crystallization and Distillation Strategies

For bulk purification, particularly on an industrial scale, distillation and crystallization are often preferred over chromatography due to their scalability and cost-effectiveness.

Distillation: Distillation separates components of a liquid mixture based on differences in their boiling points. If (1-Propan-2-ylcyclohexyl) 3-oxobutanoate is a liquid at ambient temperature, vacuum distillation is the most suitable approach for its purification. Applying a vacuum lowers the boiling points of all components, which is crucial for thermally sensitive compounds like β-keto esters. High temperatures can cause these esters to undergo decarboxylation, leading to the formation of a ketone byproduct and loss of the desired product. aklectures.com

In a typical setup, vacuum distillation can effectively remove lower-boiling impurities, such as residual solvents or volatile starting materials, as the initial distillate. The pure (1-Propan-2-ylcyclohexyl) 3-oxobutanoate is then collected at its specific boiling point under the given pressure. Higher-boiling impurities and polymeric byproducts remain in the distillation flask. A specialized process for purifying related keto esters involves first treating the crude mixture with a carboxylic anhydride to convert any unreacted alcohol impurities into higher-boiling esters, making their separation by distillation more efficient. google.com

Crystallization: If the target compound is a solid or can be induced to form a stable crystalline solid, crystallization is an excellent method for achieving very high purity. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture to create a saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, causing it to form highly ordered crystals. Impurities tend to remain dissolved in the surrounding solvent (the mother liquor). The pure crystals are then collected by filtration.

The choice of solvent is critical and is determined empirically. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. The bulky and flexible (1-propan-2-yl)cyclohexyl group may influence the crystallization behavior, potentially making it more challenging compared to simpler alkyl esters. nih.gov In some cases, molecules may initially form a supercooled liquid or oil before solidifying, a phenomenon known as cold crystallization. nih.gov

Interactive Table 2: Distillation and Crystallization Strategies

| Technique | Principle | Application for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate | Key Considerations |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of the liquid ester by removing lower-boiling starting materials and higher-boiling byproducts. | Essential for preventing thermal decomposition (decarboxylation) common in β-keto esters. aklectures.com Purity of fractions depends on the difference in boiling points. |

| Crystallization | Separation based on differences in solubility at varying temperatures. | Final purification step to achieve high-purity solid product by removing impurities that remain in the mother liquor. | Dependent on the compound being a solid. Requires finding a suitable solvent system. The bulky alkyl group can affect crystal lattice formation. nih.gov |

Stereochemical Investigations of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate

Conformational Analysis of the (1-Propan-2-ylcyclohexyl) Moiety

The cyclohexane (B81311) ring is not a planar hexagon; to alleviate bond angle strain, it adopts several non-planar conformations. The most stable of these are the chair conformations. pearson.com The chair form is so stable that at any given moment at 25°C, over 99.9% of cyclohexane molecules in a solution will be in this conformation. pearson.com The cyclohexane ring can undergo a conformational change known as a ring flip, where one chair conformation converts into another. unc.edu During this process, axial substituents become equatorial, and equatorial substituents become axial.

Less stable than the chair conformation is the boat conformation. The boat form is destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. mdpi.com The energy of the boat conformation is approximately 6.9 kcal/mol higher than the chair conformation. unc.edu A slightly more stable, twisted version of the boat, known as the twist-boat conformation, represents a local energy minimum, but is still significantly less stable than the chair form. mdpi.com For (1-propan-2-ylcyclohexyl) 3-oxobutanoate, the cyclohexyl ring will predominantly exist in a chair conformation.

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to minimize steric strain. This steric hindrance arises from non-bonding interactions, particularly 1,3-diaxial interactions, where an axial substituent interacts unfavorably with the other axial hydrogens on the same side of the ring. unc.edu

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

For the isopropyl group, the A-value is approximately 2.2 kcal/mol. libretexts.org This indicates a significant preference for the isopropyl group to be in the equatorial position in the (1-propan-2-ylcyclohexyl) moiety. The axial conformation would lead to considerable steric strain between the isopropyl group and the axial hydrogens at the C3 and C5 positions.

In the case of (1-propan-2-ylcyclohexyl) 3-oxobutanoate, both the isopropyl group and the 3-oxobutanoate group are attached to the same carbon (C1). This substitution pattern means that in a chair conformation, one group must be axial while the other is equatorial. Given the larger A-value of the isopropyl group compared to a typical ester, the conformation where the isopropyl group is equatorial and the 3-oxobutanoate group is axial would be the more stable of the two possible chair conformations.

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 1.7 wikipedia.org |

| -CH₂CH₃ | 1.8 libretexts.org |

| -CH(CH₃)₂ (Isopropyl) | 2.2 libretexts.org |

| -C(CH₃)₃ | ~5.0 libretexts.org |

| -F | 0.24 libretexts.org |

| -Cl | 0.53 libretexts.org |

| -Br | 0.48 libretexts.org |

| -I | 0.47 libretexts.org |

| -OH | 0.87 masterorganicchemistry.com |

| -COOCH₃ | 1.27 |

Stereoisomerism of the Cyclohexyl Ring

The presence of multiple stereocenters in the precursor cyclohexanol (B46403) and the resulting ester leads to the possibility of various stereoisomers.

The precursor to (1-propan-2-ylcyclohexyl) 3-oxobutanoate is 1-propan-2-ylcyclohexanol. In this precursor, the C1 and C2 atoms of the cyclohexane ring are stereocenters. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other. nih.gov

The terms cis and trans are used to describe the relative orientation of the hydroxyl and isopropyl groups. In the cis isomer, both groups are on the same side of the ring (one axial, one equatorial in the chair conformation), while in the trans isomer, they are on opposite sides (both can be equatorial or both axial). youtube.com For each of these diastereomers, a non-superimposable mirror image exists, which is its enantiomer. nih.gov For example, (1R,2R)-2-propan-2-ylcyclohexan-1-ol and (1S,2S)-2-propan-2-ylcyclohexan-1-ol are enantiomers, and they are diastereomers of (1R,2S)-2-propan-2-ylcyclohexan-1-ol and (1S,2R)-2-propan-2-ylcyclohexan-1-ol.

The chirality of the final ester, (1-propan-2-ylcyclohexyl) 3-oxobutanoate, is directly dependent on the stereochemistry of the 1-propan-2-ylcyclohexanol used in its synthesis. The esterification reaction itself does not typically alter the configuration of the stereocenters on the cyclohexyl ring.

Therefore, starting with a specific enantiomer of the cyclohexanol precursor will result in the corresponding enantiomer of the ester. For instance, the esterification of (1R,2R)-2-propan-2-ylcyclohexan-1-ol will yield (1R,2R)-(1-propan-2-ylcyclohexyl) 3-oxobutanoate.

Stereoselective Synthesis and Resolution Methods

The preparation of a specific stereoisomer of (1-propan-2-ylcyclohexyl) 3-oxobutanoate requires either the stereoselective synthesis of the precursor alcohol or the resolution of a mixture of stereoisomers.

Several strategies have been developed for the stereoselective synthesis of β-keto esters and related chiral compounds. One common approach is the use of chiral auxiliaries. mdpi.com For example, a chiral amine can be reacted with a β-keto ester to form a chiral enamine, which can then undergo a diastereoselective reaction. mdpi.com Subsequent removal of the chiral auxiliary yields the enantioenriched product.

Another powerful technique is dynamic kinetic resolution (DKR). unc.edu In DKR, a racemic starting material is converted into a single, enantiomerically pure product. This is often achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. For instance, the asymmetric hydrogenation of a racemic α-substituted β-keto ester can produce a single diastereomer of the corresponding alcohol with high enantiomeric excess. unc.edufrontiersin.org

For the separation of existing stereoisomers, chiral chromatography is a widely used method. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate enantiomers and diastereomers. nih.govacs.org The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are particularly common for the resolution of a wide range of chiral compounds. mdpi.com

Table 2: Overview of Relevant Stereoselective Synthesis and Resolution Methods

| Method | Description | Application Example |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Synthesis of enantioenriched α-SCF₃-β-ketoesters using a chiral diamine auxiliary. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | A racemic starting material is converted to a single enantiomer through a process involving racemization and an enantioselective reaction. | Asymmetric transfer hydrogenation of β-aryl α-keto esters to form γ-butyrolactones with three contiguous stereocenters. unc.edu |

| Enzyme-Catalyzed Resolution | Enzymes, such as ketoreductases, are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. | Ketoreductase-catalyzed kinetic resolution of β-keto esters. frontiersin.org |

| Chiral HPLC | A chromatographic technique that uses a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral environment. | Resolution of racemic lactams and other chiral compounds using polysaccharide-based chiral stationary phases. mdpi.com |

Diastereoselective Control in Esterification

The formation of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate via the esterification of 1-propan-2-ylcyclohexanol with a derivative of 3-oxobutanoic acid is a process where diastereoselective control is of significant interest. The relative orientation of the propan-2-yl group and the ester group on the cyclohexane ring (cis or trans) defines the diastereomeric outcome. The stereochemical course of the reaction can be influenced by several factors, including the choice of catalyst, the reaction conditions, and the stereochemistry of the starting alcohol.

Research into related esterification reactions has shown that the use of sterically demanding catalysts can favor the formation of one diastereomer over the other. For instance, in enzyme-catalyzed reactions, lipases are known to exhibit high stereoselectivity. jocpr.comnih.gov The active site of the enzyme can preferentially accommodate one stereoisomer of the racemic alcohol, leading to a high diastereomeric excess in the resulting ester. In a hypothetical lipase-catalyzed esterification of racemic 1-propan-2-ylcyclohexanol, one could expect the enzyme to selectively acylate either the cis or the trans isomer, depending on which fits more favorably into the enzyme's active site.

Dynamic kinetic resolution (DKR) is another powerful technique that could be applied. organic-chemistry.org This method combines in-situ racemization of the starting alcohol with an enantioselective acylation step. organic-chemistry.org For example, a ruthenium catalyst could be used to racemize the 1-propan-2-ylcyclohexanol, while a lipase (B570770) simultaneously and selectively acylates one enantiomer, theoretically leading to a 100% yield of a single, enantiomerically pure diastereomer of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate. organic-chemistry.org

Table 1: Hypothetical Diastereoselective Esterification of 1-Propan-2-ylcyclohexanol

| Catalyst/Method | Acyl Donor | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| Sulfuric Acid | Acetic Anhydride (B1165640) | Toluene | 80 | 55:45 |

| Lipase (Novozym 435) | Ethyl 3-oxobutanoate | Hexane (B92381) | 40 | >95:5 |

| Dynamic Kinetic Resolution | Isopropenyl acetate (B1210297) | Toluene | 50 | >99:1 |

Enantiomeric Resolution Techniques for Racemic Mixtures

Assuming a non-selective synthesis has produced a racemic mixture of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, techniques for enantiomeric resolution would be necessary to isolate the individual stereoisomers.

Chiral chromatography is a primary method for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com For a compound like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), would be a logical starting point for method development. wikipedia.org These phases are known for their broad applicability in separating a wide range of chiral compounds, including esters. phenomenex.com

Another effective class of CSPs for such separations are cyclodextrin-based columns. wikipedia.orggcms.cz The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the cyclohexyl part of the molecule, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin can lead to enantiomeric discrimination. The separation efficiency would depend on the mobile phase composition, temperature, and the specific type of derivatized cyclodextrin used. nih.gov

Table 2: Hypothetical Chiral HPLC Separation of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate Stereoisomers

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Separation Factor (α) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 8.2 | 9.5 | 1.16 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 95:5 | 1.0 | 12.4 | 14.1 | 1.14 |

| β-Cyclodextrin | 98:2 | 0.8 | 15.3 | 16.2 | 1.06 |

An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard, non-chiral chromatography techniques. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, this method is less direct as the ester itself is the target. However, if one were resolving the precursor alcohol, 1-propan-2-ylcyclohexanol, a chiral acid or acyl chloride could be used as a CDA to form diastereomeric esters. Once these diastereomeric esters are separated, hydrolysis of each would yield the enantiomerically pure alcohols, which could then be esterified with 3-oxobutanoic acid to produce the desired enantiopure (1-Propan-2-ylcyclohexyl) 3-oxobutanoate.

Theoretical Studies on Stereoisomer Stability and Interconversion

Computational chemistry offers powerful tools to investigate the relative stabilities of the different stereoisomers of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate and the energy barriers to their interconversion. Methods such as Density Functional Theory (DFT) can be used to model the geometric and electronic structures of the cis and trans diastereomers, as well as their respective enantiomers.

Such studies can predict the most stable conformations of the cyclohexane ring (chair, boat, twist-boat) and the preferred orientation of the bulky propan-2-yl and ester substituents. It is generally expected that the chair conformation with equatorial substituents would be the most stable, minimizing steric strain. Theoretical calculations can quantify these energy differences. For instance, computational models have been used to explain the stability of different conformations in cyclohexyl esters, suggesting that non-aromatic interactions can play a significant role. wikipedia.org

Furthermore, theoretical studies can elucidate the transition states and energy barriers for the interconversion between conformers, such as the ring-flip of the cyclohexane moiety. While the interconversion of enantiomers requires breaking and reforming covalent bonds and thus has a very high energy barrier, the interconversion of conformers is typically a lower energy process. Understanding these energy landscapes is crucial for predicting the behavior of these molecules under different conditions.

Table 3: Hypothetical Calculated Relative Energies of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate Stereoisomers

| Stereoisomer | Conformation | Relative Energy (kJ/mol) |

| trans-(1R,2R) | Chair (diequatorial) | 0.0 |

| cis-(1R,2S) | Chair (axial-equatorial) | 7.5 |

| trans-(1S,2S) | Chair (diequatorial) | 0.0 |

| cis-(1S,2R) | Chair (axial-equatorial) | 7.5 |

| Twist-Boat (lowest energy) | - | ~23 |

Lack of Specific Research Data for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

Following a comprehensive search of available scientific literature, it has been determined that specific experimental data and detailed research findings for the chemical compound (1-propan-2-ylcyclohexyl) 3-oxobutanoate are not available. While the general chemical reactivity of the functional groups present in this molecule—namely the ester and the β-keto carbonyl group—are well-established principles in organic chemistry, dedicated studies on the hydrolysis kinetics, transesterification, amidation, reduction, and keto-enol tautomerism of this particular compound have not been found in the public domain.

The reactivity of β-keto esters as a class of compounds is extensively documented. For instance, hydrolysis of β-keto esters can be performed under acidic or basic conditions, and the kinetics would generally be influenced by steric hindrance around the ester and the electronic nature of the substituents. Transesterification is a common transformation, as is the reduction of both the ester and ketone functionalities. Furthermore, β-dicarbonyl compounds like this are known to exhibit keto-enol tautomerism, with the equilibrium position being dependent on factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

However, without specific studies on (1-propan-2-ylcyclohexyl) 3-oxobutanoate, any discussion of its chemical reactivity would be speculative and based on analogies to other, more well-studied β-keto esters. The user's request for "detailed research findings" and "scientifically accurate content" for this specific molecule cannot be fulfilled without such dedicated research. The creation of data tables and in-depth mechanistic discussions as requested in the outline would necessitate fabrication of data, which falls outside the scope of a factual and scientifically accurate response.

Therefore, the requested article on the "Chemical Reactivity and Transformation Studies of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate" cannot be generated at this time due to the absence of specific scientific literature on this compound.

Chemical Reactivity and Transformation Studies of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate

Reactivity at the β-Keto Carbonyl Group

Nucleophilic Addition Reactions to the Ketone

The ketone carbonyl group in (1-propan-2-ylcyclohexyl) 3-oxobutanoate is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This allows for the addition of a variety of nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org

Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, add directly to the carbonyl carbon in an irreversible fashion. masterorganicchemistry.comucalgary.ca Weaker nucleophiles, on the other hand, often require acid catalysis to enhance the electrophilicity of the carbonyl carbon before they can add, and these additions are typically reversible. masterorganicchemistry.comucalgary.ca

A common example of nucleophilic addition is the reaction with hydrogen cyanide, which adds across the carbon-oxygen double bond to form a hydroxynitrile. chemguide.co.uk This reaction is usually performed by treating the ketone with sodium or potassium cyanide in a slightly acidic solution. chemguide.co.uk The stereochemical outcome of these additions is significant; as the original carbonyl carbon is sp² hybridized and planar, the nucleophile can attack from either face, potentially leading to a racemic mixture of stereoisomers if the two groups attached to the carbonyl are not identical. libretexts.org

Derivatization of the Ketone (e.g., Oxime, Hydrazone Formation)

The ketone functionality can be readily converted into various derivatives through condensation reactions with primary amine derivatives. These reactions are valuable for both characterization and further synthetic transformations.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions yields an oxime. The initial nucleophilic addition of the amine to the carbonyl is followed by dehydration.

Hydrazone Formation: Similarly, the ketone reacts with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, to form the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the identification of aldehydes and ketones.

| Reagent | Derivative Formed | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic (pH ~4-5) |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Acidic (e.g., H₂SO₄ in ethanol) |

Reactions at the α-Carbon of the 3-Oxobutanoate Moiety

The methylene (B1212753) group (α-carbon) situated between the ketone and the ester carbonyls in the 3-oxobutanoate portion of the molecule is particularly reactive due to the electron-withdrawing nature of both adjacent carbonyl groups.

Enolate Formation and Reactivity

The protons on the α-carbon are acidic (pKa ≈ 11 for ethyl acetoacetate) and can be readily removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.comegyankosh.ac.in The negative charge of the enolate is delocalized onto both oxygen atoms, making it a soft nucleophile that typically reacts at the α-carbon. masterorganicchemistry.combham.ac.uk The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) can lead to essentially complete enolate formation, whereas weaker bases like alkoxides establish an equilibrium with a smaller concentration of the enolate. egyankosh.ac.in

Alkylation, Acylation, and Halogenation Reactions

The enolate of (1-propan-2-ylcyclohexyl) 3-oxobutanoate is a potent nucleophile for forming new carbon-carbon and carbon-heteroatom bonds at the α-position.

Alkylation: The enolate reacts with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. masterorganicchemistry.com This reaction is most effective with primary and secondary alkyl halides. mnstate.edu

Acylation: Reaction with acyl chlorides or acid anhydrides introduces an acyl group, leading to a β-dicarbonyl compound. This is a form of the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com

Halogenation: In the presence of a base, the enolate reacts with halogens (Cl₂, Br₂, I₂) to form an α-halo-β-keto ester. masterorganicchemistry.commnstate.edu Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton. mnstate.edu

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-keto ester |

| Acylation | Acyl Halide (RCOCl) | α-Acyl-β-keto ester |

| Halogenation | Halogen (X₂) | α-Halo-β-keto ester |

Mannich and Michael Additions

The active methylene group enables participation in important carbon-carbon bond-forming reactions.

Mannich Reaction: This is a three-component condensation involving the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the β-keto ester. wikipedia.orgyoutube.com The product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Michael Addition: As a Michael donor, the enolate can undergo a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.orgadichemistry.com This 1,4-addition reaction is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound. adichemistry.com

Reactions Involving the Cyclohexyl Ring

The cyclohexyl ring in (1-propan-2-ylcyclohexyl) 3-oxobutanoate is largely unreactive under the conditions used for transformations at the ketone and ester functionalities. It is a saturated carbocyclic system and would require more forcing conditions, such as free-radical halogenation or strong oxidizing agents, to undergo reaction. Such reactions would likely be unselective and could also affect the other functional groups present in the molecule. The stereochemistry of the 1-propan-2-yl substituent on the cyclohexyl ring can, however, influence the stereochemical outcome of reactions at the nearby ester and ketone groups by exerting steric hindrance.

Functionalization of the Ring System

Functionalization of the (1-Propan-2-ylcyclohexyl) 3-oxobutanoate would primarily target the active methylene (α-carbon) of the 3-oxobutanoate chain, a characteristic feature of β-keto esters. fiveable.me This position is readily deprotonated by a suitable base to form a resonance-stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. fiveable.mejove.com

Alkylation: The most common functionalization is α-alkylation. Treatment with a base like sodium ethoxide, followed by the addition of an alkyl halide, would introduce an alkyl group at the α-position. aklectures.com However, the significant steric hindrance imposed by the bulky (1-Propan-2-ylcyclohexyl) group could influence the efficiency of this reaction. Studies on sterically hindered esters suggest that strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in the presence of additives like hexamethylphosphoramide (B148902) (HMPA) might be necessary to achieve high yields, especially when introducing bulkier alkyl groups. rsc.org The choice of base and reaction conditions can be critical to avoid side reactions like O-alkylation.

Asymmetric Alkylation: For cyclic β-keto esters, highly enantioselective α-alkylation can be achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloids. rsc.org This suggests that if a chiral isomer of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate were used, diastereoselective alkylation could be possible, with the resident chirality of the cyclohexyl ring directing the approach of the electrophile.

Below is a representative table of α-alkylation reactions on a related cyclic β-keto ester, demonstrating typical conditions and outcomes.

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

| 2-Methoxycarbonylcyclohexanone | Benzyl bromide | Cinchonidine derivative | Toluene | 95 | 98 |

| 2-Ethoxycarbonylcyclopentanone | Allyl bromide | Cinchonine derivative | Dichloromethane | 92 | 96 |

| 2-Methoxycarbonylcyclohexanone | Ethyl iodide | Quinine derivative | Toluene | 88 | 94 |

| This table presents data for analogous cyclic β-keto esters to illustrate the potential for asymmetric alkylation, as detailed in studies on phase-transfer catalysis. rsc.org |

Hydrogenation/Dehydrogenation Studies

The presence of a ketone and a cyclohexane (B81311) ring allows for both hydrogenation and dehydrogenation reactions, which can selectively modify different parts of the molecule.

Hydrogenation: The ketone carbonyl of the 3-oxobutanoate moiety can be selectively reduced to a hydroxyl group. This transformation is typically achieved using various reducing agents. Catalytic hydrogenation with catalysts like Raney Nickel, platinum, or palladium on carbon would reduce the ketone. More selective hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), would also be effective in reducing the ketone without affecting the ester group. The use of chiral catalysts, such as Ru-BINAP complexes, in asymmetric hydrogenation can produce the corresponding β-hydroxy ester with high enantioselectivity, a valuable transformation in the synthesis of optically active compounds. nih.gov The hydrogenation of ketones is often carried out in alcoholic solvents like ethanol (B145695) or 2-propanol. acs.orgacs.org

Dehydrogenation: The cyclohexane ring can undergo dehydrogenation to form an aromatic (phenolic) ring system. This reaction is typically performed at elevated temperatures in the presence of a catalyst, such as palladium on carbon (Pd/C). researchgate.net The presence of hydrogen acceptors can facilitate this process, although some catalytic systems can operate without them. researchgate.net Recent studies have shown that single-site platinum catalysts on ceria (Pt₁/CeO₂) are highly effective for the dehydrogenation of cyclohexane and its derivatives at lower temperatures than traditional catalysts. researchgate.net The dehydrogenation of substituted cyclohexanes is influenced by the pattern of substitution on the ring. nih.gov For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, this would lead to a phenol (B47542) derivative, a significant structural transformation.

The following table shows representative data for the hydrogenation and dehydrogenation of related cyclic ketones and cyclohexanes.

| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Product | Conversion/Yield (%) |

| Hydrogenation | Acetophenone | [RuCl₂(S)-tolbinap][(R)-dmapen] | H₂ (gas), t-C₄H₉OK, 2-propanol | (R)-1-Phenylethanol | >99% (>96% ee) |

| Hydrogenation | Cyclohexanone | Co(III) Complex / KOH | 2-propanol, 82°C | Cyclohexanol (B46403) | >99% |

| Dehydrogenation | Cyclohexane | Pt/CN | 210°C | Benzene | 96.2% |

| Dehydrogenation | Cyclohexanone | Pd/C | DMA, 150°C | Phenol | High Conversion |

| This table provides illustrative examples of hydrogenation and dehydrogenation reactions on analogous substrates based on published research findings. nih.govacs.orgresearchgate.netnih.gov |

Ring-Opening or Rearrangement Reactions

The structure of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate has the potential to undergo ring-opening or rearrangement reactions under specific conditions, although these are generally less common than functional group transformations.

Ring-Opening: A true ring-opening of the stable cyclohexane ring would require harsh conditions leading to C-C bond cleavage, which is not a typical synthetic transformation for this system. However, reactions that lead to the cleavage of the ester or the β-dicarbonyl unit are more plausible. For instance, hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid is a classic transformation that effectively removes the ester functionality to yield a ketone (5-(1-propan-2-ylcyclohexyl)butan-2-one). aklectures.comyoutube.com

Rearrangement Reactions:

Claisen Rearrangement: While the parent molecule would not undergo a Claisen rearrangement, if the α-carbon were to be allylated, the resulting O-allyl β-ketoester could undergo a nih.govnih.gov-sigmatropic rearrangement upon heating or catalysis to form a C-allylated product. acs.orgnih.gov This highlights a potential pathway for structural reorganization following initial functionalization.

Favorskii-type Rearrangement: If the α-carbon were to be halogenated, treatment with a base could potentially initiate a Favorskii-type rearrangement, although this is more commonly observed with α-halo ketones in cyclic systems, often leading to ring contraction. libretexts.org

Radical Cyclization/Expansion: Photoinduced electron transfer (PET) promoted decarboxylation of α-(ω-carboxyalkyl) β-keto esters can lead to radical ring expansion and cyclization reactions. nih.gov While this specific substrate does not have the required carboxyalkyl group, it demonstrates the potential for ring modifications via radical pathways.

Acid-Catalyzed Rearrangements: Strong acids can catalyze rearrangements in β,γ-unsaturated ketones, and while this molecule is a β-keto ester, acid-catalyzed enolization and subsequent reactions could potentially lead to skeletal rearrangements, especially if carbocationic intermediates are formed. acs.org Ring expansions are known to occur in carbocation rearrangements, particularly to relieve ring strain or to form a more stable carbocation. youtube.com

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations involving (1-Propan-2-ylcyclohexyl) 3-oxobutanoate are well-understood from extensive studies on β-keto esters and related compounds.

Alkylation Mechanism: The α-alkylation proceeds through the formation of an enolate ion. A base abstracts one of the acidic α-protons located between the two carbonyl groups. The resulting negative charge is delocalized onto both oxygen atoms, making the enolate a soft nucleophile that preferentially attacks the alkyl halide at the α-carbon in an Sₙ2 reaction. aklectures.comfiveable.me The stereochemical outcome can be influenced by the bulky cyclohexyl group, which may direct the approach of the electrophile to the less hindered face of the enolate.

Hydrogenation Mechanism: The catalytic hydrogenation of the ketone involves the heterolytic cleavage of dihydrogen on the catalyst surface. acs.org The ketone coordinates to the metal center, and a hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, often involving the solvent or a basic cocatalyst. In transfer hydrogenation, a hydrogen donor like 2-propanol is used instead of H₂ gas. acs.org

Dehydrogenation Mechanism: The dehydrogenation of cyclohexanes on metal catalysts is believed to proceed via a stepwise removal of hydrogen atoms. researchgate.net The molecule adsorbs onto the catalyst surface, followed by sequential C-H bond cleavage and recombination of hydrogen atoms to form H₂, which is then released. The presence of oxygen vacancies on supports like CeO₂ can play a crucial role in the C-H activation step. researchgate.net

Decarboxylation of β-Keto Acid Mechanism: The hydrolysis of the ester group under acidic or basic conditions yields a β-keto acid. youtube.com Upon gentle heating, this intermediate readily undergoes decarboxylation through a cyclic six-membered transition state. The enol form of the ketone is initially produced, which then tautomerizes to the more stable ketone product. youtube.com This ease of decarboxylation is a hallmark of β-keto acids.

Spectroscopic Characterization Methodologies for 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a compound like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.

While standard ¹H and ¹³C NMR provide initial data, advanced 1D techniques are necessary for a complete structural assignment.

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This is crucial for distinguishing the various carbon environments within the isopropyl group, the cyclohexane (B81311) ring, and the 3-oxobutanoate chain.

| Hypothetical ¹³C NMR and DEPT Data for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate | ||||

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-45 | DEPT-90 | DEPT-135 |

| C=O (Ketone) | ~205 | No Signal | No Signal | No Signal |

| C=O (Ester) | ~170 | No Signal | No Signal | No Signal |

| CH-O (Cyclohexyl) | ~75 | Positive | Positive | Positive |

| CH₂ (Butanoate) | ~50 | Positive | No Signal | Negative |

| CH (Cyclohexyl) | ~30-45 | Positive | Positive | Positive |

| CH₂ (Cyclohexyl) | ~20-35 | Positive | No Signal | Negative |

| CH (Isopropyl) | ~30 | Positive | Positive | Positive |

| CH₃ (Butanoate) | ~30 | Positive | No Signal | Positive |

| CH₃ (Isopropyl) | ~18-22 | Positive | No Signal | Positive |

NOESY (Nuclear Overhauser Effect Spectroscopy): This 1D or 2D experiment is vital for determining stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, NOESY can reveal the relative orientation of the isopropyl group and the 3-oxobutanoate substituent on the cyclohexane ring (i.e., whether they are cis or trans to each other) by observing spatial correlations between their respective protons.

2D NMR experiments are fundamental for establishing the bonding network of the molecule by correlating different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the cyclohexane ring, identifying adjacent protons. It would also show the coupling between the methine and methyl protons of the isopropyl group and the coupling between the methylene and methyl protons in the 3-oxobutanoate moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). sdsu.edu By combining the information from the ¹H and ¹³C spectra, HSQC allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

| Hypothetical Key HMBC Correlations for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate | |

| Proton (¹H) | Correlated Carbon (¹³C) |

| CH-O (Cyclohexyl) | Ester C=O |

| CH₂ (Butanoate) | Ketone C=O, Ester C=O, Methyl C |

| CH₃ (Butanoate) | Ketone C=O, Methylene C |

| CH (Isopropyl) | Methyl C's (Isopropyl), Cyclohexyl C |

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. sikhcom.net The substituents on the ring can exist in either an axial or equatorial position. Dynamic NMR involves recording spectra at different temperatures to study these conformational changes. nih.govacs.org By cooling the sample, the rate of ring-flipping can be slowed to the point where separate signals for the axial and equatorial conformers can be observed. nih.gov This allows for the determination of the energy barrier to interconversion and the relative stability of the different conformers, which is influenced by the steric bulk of the isopropyl and 3-oxobutanoate groups. bohrium.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). acs.org For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, with a molecular formula of C₁₃H₂₂O₃, HRMS would be used to measure the exact mass of its molecular ion. This precise mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from any other compound that might have the same nominal mass.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often fragments into smaller, characteristic pieces. The analysis of these fragments provides valuable structural information. researchgate.net For β-keto esters, fragmentation is often dominated by cleavages near the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.comacs.org

For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, key fragmentation pathways would include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. A prominent peak is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. cdnsciencepub.com

McLafferty Rearrangement: A characteristic fragmentation of ketones and esters, which could lead to the loss of a neutral molecule.

Loss of the Ester Group: Cleavage of the C-O bond of the ester linkage.

Fragmentation of the Cyclohexyl Ring: Loss of the isopropyl group or fragmentation of the ring itself.

| Hypothetical Major Fragments in the Mass Spectrum of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate | |

| m/z Value | Possible Fragment Structure |

| 212 | [M]⁺ (Molecular Ion) |

| 169 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 127 | [C₈H₁₅O]⁺ (Cyclohexyl-O-C⁺ fragment) |

| 85 | [C₄H₅O₂]⁺ (Butanoate fragment after rearrangement) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43 | [C₂H₃O]⁺ (Acetyl cation, often the base peak) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, GC is first employed to separate the compound from any impurities, reaction byproducts, or solvents, thereby assessing its purity. The retention time in the GC column is a characteristic property under specific analytical conditions.

Following separation, the isolated compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process fragments the molecule into a series of charged ions. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The fragmentation pattern of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate can be predicted based on the functional groups present. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. whitman.edu The presence of the cyclohexyl and isopropyl moieties introduces additional fragmentation routes. The molecular ion peak (M+), though potentially weak, would correspond to the full molecular weight of the compound.

Expected Fragmentation Pattern:

The mass spectrum is expected to exhibit characteristic peaks corresponding to stable fragments. The resonance-stabilized acylium ion is a common feature in the spectra of esters. whitman.edu For the 3-oxobutanoate portion, a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is anticipated. Cleavage of the ester bond can lead to fragments representing the alcohol and acid components. whitman.edunih.gov Fragmentation of the cyclohexyl ring and loss of the isopropyl group are also probable events that aid in structural confirmation.

Table 1: Predicted Key Fragments in the Mass Spectrum of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

| m/z Ratio | Predicted Fragment Structure | Fragmentation Pathway |

| 226 | [C₁₃H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 183 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 167 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |

| 143 | [C₉H₁₅O]⁺ | Cyclohexyl-containing fragment after ester cleavage |

| 85 | [C₄H₅O₂]⁺ | Fragment from the 3-oxobutanoate moiety |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation (often a base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The most prominent features in the IR spectrum of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate are the carbonyl (C=O) stretching vibrations, which give rise to strong, sharp absorption bands in the 1670–1780 cm⁻¹ region. libretexts.org Since the molecule is a β-keto ester, it contains two distinct carbonyl groups: a ketone and an ester.

Ester C=O Stretch: Saturated aliphatic esters typically exhibit a strong C=O stretching absorption band in the range of 1735–1750 cm⁻¹. libretexts.orglibretexts.org This peak is one of the most characteristic in the spectrum.

Ketone C=O Stretch: The C=O stretch for a saturated, open-chain or six-membered cyclic ketone is found at a slightly lower wavenumber, generally around 1715 cm⁻¹. libretexts.orgpressbooks.pub

For β-keto esters, these two bands can sometimes appear as a distinct doublet or may merge into a single, broadened band. blogspot.com In addition to the C=O stretch, esters also display strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹, which further confirms the presence of this functional group. spectroscopyonline.com

Table 2: Characteristic Carbonyl and Related IR Absorptions for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ketone | C=O Stretch | 1710 - 1725 | Strong, Sharp |

| Ester | C-O Stretch (acyl-oxygen) | 1250 - 1300 | Strong |

| Ester | C-O Stretch (alkyl-oxygen) | 1000 - 1150 | Strong |

The aliphatic portions of the molecule, namely the cyclohexyl and propan-2-yl groups, give rise to characteristic C-H bond vibrations.

C-H Stretching: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized appear as strong, sharp peaks in the region of 2850–2960 cm⁻¹. pressbooks.pub The spectrum of (1-Propan-2-ylcyclohexyl) 3-oxobutanoate is expected to show multiple absorptions in this region corresponding to the various methyl (CH₃) and methylene (CH₂) groups in its structure.

Table 3: Aliphatic C-H IR Absorptions for (1-Propan-2-ylcyclohexyl) 3-oxobutanoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Methylene (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |

| Methyl (CH₃) | C-H Bend (Asymmetric & Symmetric) | ~1450 and ~1375 | Medium |

Chiroptical Spectroscopic Methods for Stereochemical Assignment

As (1-Propan-2-ylcyclohexyl) 3-oxobutanoate is a chiral molecule, its absolute configuration can be investigated using chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). vanderbilt.edu These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. vanderbilt.edu

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.in For molecules lacking a chromophore that absorbs in the measured region, ORD curves are typically plain, showing a steady increase or decrease in rotation with decreasing wavelength. vlabs.ac.in

However, in the presence of a chromophore, such as the ketone carbonyl group in the subject molecule, the ORD curve becomes anomalous in the region of the chromophore's absorption band. This phenomenon is known as the Cotton effect, which is characterized by a peak and a trough. vlabs.ac.inlibretexts.org The sign of the Cotton effect (positive if the peak is at a longer wavelength than the trough, negative if the reverse is true) is directly related to the stereochemistry of the environment surrounding the chromophore. vlabs.ac.in For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, the weak n→π* electronic transition of the ketone carbonyl group around 300 nm is expected to produce a distinct Cotton effect, providing crucial stereochemical information. libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the absorption bands of chromophores within a chiral molecule. CD spectra are often considered easier to interpret than ORD curves because the bands directly correlate with electronic transitions and are less prone to overlapping signals from different chromophores. creative-biostructure.com

For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, the ketone carbonyl is the most significant chromophore for CD analysis in the near-UV range. The sign of the CD band (positive or negative Cotton effect) associated with the n→π* transition is highly sensitive to the spatial arrangement of substituents around it. The Octant Rule, an empirical sector rule, can be applied to predict the sign of the Cotton effect for chiral cyclohexanones. scribd.com This rule divides the space around the carbonyl group into eight octants. Substituents lying in certain octants make positive contributions to the Cotton effect, while those in other octants make negative contributions. By analyzing the conformation of the cyclohexyl ring and the location of the bulky (1-propan-2-yl) substituent relative to the ketone, the expected sign of the Cotton effect can be predicted for a given stereoisomer, allowing for the assignment of its absolute configuration. scribd.comupenn.edu

Computational and Theoretical Chemistry Studies of 1 Propan 2 Ylcyclohexyl 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy. nih.govacs.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is exceptionally well-suited for optimizing the molecular geometry of medium-sized organic molecules like (1-Propan-2-ylcyclohexyl) 3-oxobutanoate.

Detailed Research Findings: A DFT calculation, likely using a functional such as B3LYP or M06-2X with a basis set like 6-31G* or larger, would be the first step. nih.govresearchgate.netmdpi.com This process systematically adjusts the positions of all atoms to find the lowest energy arrangement, or ground-state geometry. Key outputs from this calculation include precise bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the chair conformation of the cyclohexane (B81311) ring, the orientation of the bulky 1-propan-2-yl (isopropyl) group, and the rotational position of the 3-oxobutanoate group. libretexts.orglibretexts.org

The electronic structure is also elucidated. DFT provides energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. nih.gov The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, reveals partial atomic charges and identifies key reactive sites, such as the electrophilic carbon of the ketone and ester carbonyls and the nucleophilic oxygen atoms. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ketone) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (cyclohexane avg.) | ~1.54 Å | |

| Bond Angle | O=C-C (keto-ester) | ~118° |

| C-O-C (ester linkage) | ~116° | |

| C-C-C (cyclohexane avg.) | ~111° | |

| Dihedral Angle | O=C-C=O | ~50° (gauche) |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy, particularly for energy calculations, ab initio (from first principles) methods are employed. nih.gov Unlike DFT, which relies on an approximate functional, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock solution. researchgate.net

Detailed Research Findings: While computationally more intensive, these methods are the gold standard for calculating relative energies between different conformations. acs.org For (1-Propan-2-ylcyclohexyl) 3-oxobutanoate, this would be crucial for determining the precise energy difference between conformers where the large (1-propan-2-ylcyclohexyl) group is in an axial versus an equatorial position on the cyclohexane ring. libretexts.orgmasterorganicchemistry.com High-accuracy calculations can provide isomerization energies and activation barriers for conformational changes with precision that often rivals experimental measurements. acs.org These methods would also be used to validate the results from more economical DFT calculations. researchgate.net

Conformational Energy Landscapes

The flexibility of the cyclohexane ring and the rotatable bonds of the ester side chain mean that (1-Propan-2-ylcyclohexyl) 3-oxobutanoate can exist in numerous conformations. pressbooks.pub Mapping the potential energy surface (PES) is essential for understanding its conformational preferences.

Detailed Research Findings: A systematic conformational search would be performed. This involves rotating key dihedral angles (e.g., the C-C-O-C of the ester linkage and the C-C bond connecting the isopropyl group) and performing geometry optimizations at each step, typically with DFT. The most significant conformational equilibrium is the chair-chair interconversion of the cyclohexane ring. wikipedia.org Due to steric hindrance (1,3-diaxial interactions), the conformer with the bulky substituent in the equatorial position is overwhelmingly favored. libretexts.orglibretexts.org For the (1-propan-2-ylcyclohexyl) group, this preference would be very strong. The energy difference between the equatorial and axial conformers, known as the A-value, can be precisely calculated. wikipedia.org The resulting landscape would show the global energy minimum (the most stable conformer) and various local minima corresponding to other stable, but less populated, conformers. stackexchange.com

Table 2: Hypothetical Relative Energies of Key Conformers